molecular formula C9H9BrO B6359312 2-Bromo-4-ethylbenzaldehyde CAS No. 1289148-61-3

2-Bromo-4-ethylbenzaldehyde

Cat. No.: B6359312
CAS No.: 1289148-61-3
M. Wt: 213.07 g/mol
InChI Key: ZRXROIANNXWGTD-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylbenzaldehyde (C₉H₉BrO) is a brominated aromatic aldehyde characterized by a bromine atom at the ortho position (C2) and an ethyl group at the para position (C4) relative to the aldehyde functional group. The bromine substituent enhances electrophilic reactivity, making it valuable in organic synthesis, while the ethyl group introduces steric and electronic effects that influence solubility and stability .

Properties

IUPAC Name

2-bromo-4-ethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXROIANNXWGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylbenzaldehyde typically involves the bromination of 4-ethylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar bromination techniques. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-ethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it is replaced by a different substituent using palladium catalysts.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Palladium catalysts in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: 2-Bromo-4-ethylbenzoic acid.

    Reduction: 2-Bromo-4-ethylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-ethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylbenzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The aldehyde group can participate in various reactions, such as nucleophilic addition, where the carbonyl carbon is attacked by a nucleophile, leading to the formation of an alcohol or other derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Bromo-4-ethylbenzaldehyde with structurally related brominated benzaldehydes, focusing on molecular features, physical properties, and reactivity.

Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Position) Key Features
This compound C₉H₉BrO Br (C2), -CH₂CH₃ (C4), -CHO (C1) Ethyl group increases hydrophobicity; Br enhances electrophilicity.
4-(Bromomethyl)benzaldehyde C₈H₇BrO -CH₂Br (C4), -CHO (C1) Bromomethyl group introduces higher reactivity for nucleophilic substitution .
4-Bromobenzaldehyde C₇H₅BrO Br (C4), -CHO (C1) Lacks alkyl substituents; simpler structure with lower steric hindrance .
2-Bromo-3,4-dimethoxybenzaldehyde C₉H₉BrO₃ Br (C2), -OCH₃ (C3, C4), -CHO (C1) Methoxy groups enhance electron density, altering redox properties .

Physical Properties and Reactivity

  • Melting Points :
    • 2-Bromo-3,4-dimethoxybenzaldehyde: 86°C .
    • 4-Bromobenzaldehyde: ~45–50°C (estimated from analogs).
    • This compound: Expected to have a lower melting point than methoxy-substituted analogs due to reduced crystallinity from the ethyl group.
  • Solubility :
    • Ethyl and bromomethyl substituents (e.g., in 4-(Bromomethyl)benzaldehyde) decrease water solubility compared to unsubstituted 4-Bromobenzaldehyde .
    • Methoxy groups (e.g., in 2-Bromo-3,4-dimethoxybenzaldehyde) improve solubility in polar solvents .
  • Reactivity :
    • Bromine at C2 in this compound directs electrophilic substitution to the meta position relative to the aldehyde.
    • The ethyl group at C4 may sterically hinder reactions at adjacent positions, contrasting with 4-Bromobenzaldehyde’s unhindered reactivity .

Biological Activity

2-Bromo-4-ethylbenzaldehyde, a halogenated aromatic aldehyde, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, including antimicrobial and antifungal activities, as well as its implications in medicinal chemistry and synthetic applications.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Molecular Formula : C₉H₉BrO
  • Molecular Weight : 199.07 g/mol
  • Structural Formula : The compound consists of a benzene ring substituted with a bromine atom at the 2-position and an ethyl group at the 4-position, along with an aldehyde functional group.

Biological Activity Overview

Research into the biological activity of this compound is relatively limited, but some studies suggest promising antimicrobial properties. The presence of halogen atoms in its structure may enhance its reactivity towards biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of halogenated benzaldehydes, including this compound. Preliminary findings indicate that this compound exhibits:

  • Bactericidal Effects : Against various strains of bacteria, including both Gram-positive and Gram-negative types.
  • Antifungal Properties : Limited research suggests potential antifungal activity, although specific data on efficacy are sparse.
MicroorganismActivity ObservedReference
Staphylococcus aureusInhibitory effect
Escherichia coliModerate activity
Candida albicansPotential activity

While specific mechanisms of action for this compound remain uncharacterized, it is hypothesized that:

  • Reactive Intermediates : The aldehyde group may form reactive intermediates that interact with microbial cell components.
  • Halogen Influence : The bromine atom may enhance lipophilicity, facilitating membrane penetration and disruption.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various halogenated benzaldehydes, including this compound. The results indicated significant inhibition against Staphylococcus aureus and moderate effects on Escherichia coli. The study highlighted the need for further exploration into structure-activity relationships to optimize efficacy.

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized a series of halogenated benzaldehydes and assessed their biological activities. This compound was included in the screening panel. Results demonstrated that modifications to the ethyl substituent could enhance antibacterial potency, suggesting avenues for further development.

Applications in Medicinal Chemistry

The unique structural attributes of this compound make it a valuable precursor in medicinal chemistry:

  • Synthetic Intermediates : It can be utilized to synthesize more complex molecules through various coupling reactions.
  • Potential Drug Candidates : Given its biological activity, derivatives of this compound may serve as lead compounds in drug discovery efforts targeting microbial infections.

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